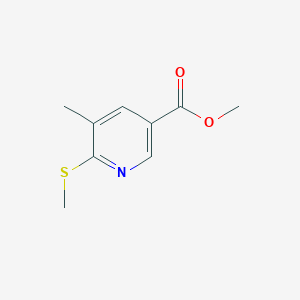

5-Methyl-6-methylsulfanyl-nicotinic acid methyl ester

Description

5-Methyl-6-methylsulfanyl-nicotinic acid methyl ester is a substituted nicotinic acid derivative featuring a methyl group at position 5, a methylsulfanyl (SCH₃) group at position 6, and a methyl ester at the carboxylic acid position. Its molecular formula is C₉H₁₁NO₂S (calculated based on structural analogs and substituent additions), with a molecular weight of 197.25 g/mol (estimated). This compound is listed as discontinued in commercial catalogs, limiting its availability for research or industrial applications .

Nicotinic acid esters are widely studied for their roles as intermediates in pharmaceutical synthesis, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 5-methyl-6-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-6-4-7(9(11)12-2)5-10-8(6)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZPDOJCAHABNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid methyl ester typically involves the esterification of 5-Methyl-6-methylsulfanyl-nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-methylsulfanyl-nicotinic acid methyl ester can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted nicotinic acid methyl esters.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

5-Methyl-6-methylsulfanyl-nicotinic acid methyl ester has been investigated for its antimicrobial activity. Research indicates that nicotinic acid derivatives can exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics. A study highlighted the compound's ability to inhibit bacterial growth in vitro, suggesting its utility in treating infections caused by resistant strains of bacteria.

Neuropharmacological Effects

The compound is also being explored for its effects on nicotinic acetylcholine receptors (nAChRs). Research shows that derivatives of nicotinic acids can act as agonists or antagonists at various nAChR subtypes, which are implicated in several neurological disorders, including Alzheimer’s disease and schizophrenia. A study demonstrated that this compound exhibited selective activity towards α4β2-nAChRs, indicating potential therapeutic benefits in cognitive enhancement and neuroprotection.

Chemical Synthesis and Material Science

Building Block for Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as alkylation and acylation, leading to the development of novel compounds with desired biological activities.

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in drug delivery systems. Research indicates that polymers modified with nicotinic acid derivatives can improve solubility and release profiles of encapsulated drugs.

Table 1: Summary of Research Studies on this compound

Mechanism of Action

The mechanism of action of 5-Methyl-6-methylsulfanyl-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with nicotinic acid receptors and other cellular targets . The methylsulfanyl group may also contribute to the compound’s biological activity by modulating its interaction with enzymes and other proteins .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl (SCH₃) group in the target compound is moderately electron-donating, comparable to methoxy (OCH₃) but less polar. Steric Bulk: The SCH₃ group introduces greater steric hindrance compared to OCH₃ or Cl, which may affect binding interactions in enzymatic assays or coordination chemistry.

Solubility and Reactivity :

- Sulfur-containing groups (e.g., SCH₃) generally reduce water solubility compared to oxygenated substituents (e.g., OCH₃ or OH). This property is critical in drug design, where lipophilicity influences bioavailability .

- Halogenated analogs (e.g., 5-F or 6-Cl) exhibit enhanced stability against metabolic degradation, a feature exploited in agrochemicals .

Biological Activity

5-Methyl-6-methylsulfanyl-nicotinic acid methyl ester (CAS No. 1355174-11-6) is a derivative of nicotinic acid, characterized by the presence of a methyl group at the 5-position and a methylthio group at the 6-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacological research.

- Molecular Formula: C₉H₁₁NO₂S

- Molecular Weight: 197.25 g/mol

- CAS Number: 1355174-11-6

The structural modifications enhance its lipophilicity, which may influence its interactions with biological systems and contribute to its biological activity .

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological processes, including cognition and memory. The compound's ability to bind to these receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotection by modulating inflammatory pathways and reducing oxidative stress .

- Antimicrobial Properties : Investigations have shown potential antimicrobial activity, making it a candidate for further exploration in treating infections .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of various nicotinic acid derivatives, this compound was shown to significantly reduce neuronal cell death in vitro models exposed to neurotoxic agents. The mechanism involved the inhibition of apoptosis and modulation of neuroinflammatory responses, highlighting its therapeutic potential in neurodegenerative diseases .

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods, including:

- Esterification Reactions : Utilizing nicotinic acid derivatives and methylating agents.

- Functional Group Modifications : Altering substituents to enhance biological activity or selectivity towards specific receptors.

These synthetic routes allow for the exploration of analogs with improved pharmacological profiles .

Future Directions

Further research is necessary to fully elucidate the spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Detailed pharmacokinetic and pharmacodynamic studies.

- Exploration of structural analogs to optimize receptor selectivity and efficacy.

- Clinical trials to assess therapeutic potential in human populations.

Q & A

Q. How can researchers optimize GC-MS conditions for identifying this compound in complex mixtures?

- Methodological Answer : Use a polar cyanosilicone capillary column (e.g., 60–100 m length) to resolve structurally similar esters. Temperature programming (e.g., 50°C to 280°C at 5°C/min) improves peak separation. Calibrate with a FAME standard (e.g., C8–C24 methyl esters) and validate using retention indices from NIST databases .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

- Methodological Answer : Use vascular tissue models (e.g., porcine coronary arteries) to assess vasoactivity, measuring contraction/relaxation responses via isometric tension transducers. Include controls for NADPH oxidase activity (e.g., apocynin) to evaluate redox-mediated mechanisms, as seen in related nicotinate esters .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct a dose-response meta-analysis to reconcile discrepancies. Stratify studies by model system (e.g., species, tissue type) and assay conditions (e.g., oxygen tension, co-treatment protocols). Use funnel plots to assess publication bias and mixed-effects models to quantify heterogeneity .

Q. What strategies resolve regioselectivity challenges during synthesis?

- Methodological Answer : Employ X-ray crystallography (via SHELX refinement) to confirm substitution patterns in intermediates. For real-time monitoring, use inline FT-IR or Raman spectroscopy to track reaction progress. Kinetic studies (e.g., varying alkylation agent ratios) can optimize selectivity .

Q. How can co-elution issues in GC-MS be mitigated when analyzing degradation products?

- Methodological Answer : Combine tandem MS (MS/MS) with high-resolution mass spectrometry (HRMS) to distinguish isobaric compounds. Cross-validate findings using orthogonal methods like HPLC-PDA or derivatization (e.g., silylation) to alter volatility .

Q. What computational approaches predict the compound’s stability under physiological conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to estimate hydrolysis rates of the methyl ester and methylsulfanyl groups. Molecular dynamics (MD) simulations in lipid bilayers can model membrane permeability, informing degradation pathways .

Methodological Considerations

Q. How should researchers design experiments to validate crystallographic data for this compound?

- Methodological Answer : Refine crystal structures using SHELXL , ensuring R-factor convergence (<5%). Validate hydrogen bonding and van der Waals interactions via Hirshfeld surface analysis. Cross-check with solid-state NMR to resolve ambiguities in disordered regions .

Q. What protocols ensure reproducibility in vascular activity studies?

Q. How can degradation products be systematically identified and quantified?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) followed by LC-QTOF-MS to detect hydrolyzed products (e.g., free nicotinic acid derivatives). Quantify via isotope dilution assays using deuterated internal standards .

Tables for Key Data Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.